molecular formula C14H13F3N4O3 B2444613 (E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide CAS No. 478078-13-6

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide

Cat. No.: B2444613
CAS No.: 478078-13-6
M. Wt: 342.278
InChI Key: DPKCPYZVBAZVSD-HMMGSGLESA-N
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Description

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.278. The purity is usually 95%.
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Biological Activity

(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide is a synthetic compound with potential therapeutic applications. Its unique structure combines cyano and hydrazide functionalities, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13F3N4O3
  • Molecular Weight : 342.27 g/mol
  • CAS Number : [Not provided in search results]

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory cytokines such as IL-1β and TNFα. These effects were observed in both in vitro and in vivo models, suggesting that this compound may exert similar effects.

Case Study: In Vivo Models
In a study using zymosan-induced acute peritonitis in mice:

  • The compound significantly reduced leukocyte migration.
  • Doses of 5 mg/kg, 10 mg/kg, and 50 mg/kg resulted in reductions of 61.8%, 68.5%, and 90.5% respectively in leukocyte counts compared to control groups .

Anticancer Potential

The compound’s structure suggests potential anticancer activity due to the presence of the cyano group and hydrazide moiety. These functional groups are often associated with compounds that can induce apoptosis in cancer cells or inhibit tumor growth.

Mechanism of Action
Preliminary studies suggest that the compound may interact with specific molecular targets involved in cancer progression. Molecular docking studies indicate favorable interactions with proteins related to cell proliferation and survival pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced IL-1β and TNFα production
Leukocyte MigrationSignificant reduction in leukocyte migration
AnticancerPotential apoptosis induction in cancer cells

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(E)-[4,4,4-trifluoro-1-(furan-2-yl)-3-oxobutylidene]amino]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O3/c1-21(2)8-9(7-18)13(23)20-19-10(11-4-3-5-24-11)6-12(22)14(15,16)17/h3-5,8H,6H2,1-2H3,(H,20,23)/b9-8+,19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKCPYZVBAZVSD-HMMGSGLESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C(\CC(=O)C(F)(F)F)/C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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